Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans-
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Overview
Description
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- typically involves the dihydroxylation of benz(a)anthracene followed by esterification. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the diol .
Industrial Production Methods
the principles of organic synthesis involving selective dihydroxylation and esterification can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification
Major Products
Epoxides: Formed through oxidation.
Hydrocarbons: Resulting from reduction.
Scientific Research Applications
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is primarily used in scientific research to study the mechanisms of carcinogenesis. Its metabolites are known to form DNA adducts, leading to mutations and cancer development. This compound is also used in studies involving the metabolism of polycyclic aromatic hydrocarbons and their biological effects .
Mechanism of Action
The compound exerts its effects through the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, causing mutations and initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Dibenz(a,h)anthracene: Known for its high tumorigenic activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is unique due to its specific dihydrodiol structure, which makes it a potent intermediate in the metabolic activation of benz(a)anthracene. Its ability to form highly reactive epoxides distinguishes it from other similar compounds .
Properties
CAS No. |
60968-09-4 |
---|---|
Molecular Formula |
C32H24O4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[(3S,4S)-4-benzoyloxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] benzoate |
InChI |
InChI=1S/C32H24O4/c33-31(21-9-3-1-4-10-21)35-29-18-17-26-27(30(29)36-32(34)22-11-5-2-6-12-22)16-15-25-19-23-13-7-8-14-24(23)20-28(25)26/h1-16,19-20,29-30H,17-18H2/t29-,30-/m0/s1 |
InChI Key |
XESLQACFUXWXLZ-KYJUHHDHSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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